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Phase | Metabolism and Metabolite Profiling

The following table summarizes the Phase I metabolites of Zorifertinib identified in vitro and in vivo, along

with key quantitative data from metabolic stability studies [1] [2] [3]:

Metabolite Metabolic . System Notes / Related
Mass Shift (Da) o )
ID Pathway Identified Intermediates
M1 N- -14 In Vitro (RLMs),  Forms iminium ion; precursor
Demethylation In Vivo (Rat) to cyano adduct (CN1).
M2 O- -14 In Vitro (RLMs), -
Demethylation In Vivo (Rat)
M3 Hydroxylation +16 In Vitro (RLMs), -
In Vivo (Rat)
M4 Reduction +2 In Vitro (RLMs), -
In Vivo (Rat)
M5 Defluorination -18 In Vitro (RLMs), -
In Vivo (Rat)
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Metabolite Metabolic . System Notes / Related
Mass Shift (Da) o )
ID Pathway Identified Intermediates
M6 Dechlorination -34 In Vitro (RLMs),
In Vivo (Rat)
CN1 Cyano adduct +25 (from In Vitro (RLMs Trapped intermediate from N-
iminium) with KCN) methyl piperazine
metabolism.
GSH1 GSH conjugate +305 (from In Vitro (RLMs Trapped intermediate from
iminoquinone) with GSH) phenyl amine ring
metabolism.

Metabolic Stability Parameters in Human Liver Microsomes (HLMs) [3] [4]

¢ In vitro Half-life (t/2): 21.33 minutes
¢ Intrinsic Clearance (CLint): 32.5 pL/min/mg
e Extraction Ratio: Moderate, indicating good bioavailability

Experimental Protocols for Metabolite Identification

The identification of these metabolites was based on the following detailed experimental methodologies [1]

[2].

In Silico Prediction

¢ Software Used: The WhichP450 module of the StarDrop software package was used to predict the
most vulnerable sites of metabolism and the major CYP450 isoforms involved [1] [2].

¢ Reactive Metabolites: The XenoSite reactivity model was used to predict the potential of the
molecule to form reactive intermediates [2].

In Vitro Incubation and Sample Preparation
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¢ Incubation System: Zorifertinib was incubated with Rat Liver Microsomes (RLMs) or isolated
perfused rat hepatocytes in the presence of NADPH to support enzymatic activity [1].
e Trapping Reactive Intermediates:
o To trap iminium ions formed from the N-methyl piperazine ring, incubations were conducted
with 1.0 mM potassium cyanide (KCN), leading to stable cyano adducts [1] [2].
o To trap iminoquinone intermediates formed from the phenyl amine ring, incubations were
conducted with 1.0 mM glutathione (GSH), leading to stable GSH conjugates [1] [2].
e Sample Extraction: Proteins from the incubation matrix were precipitated to extract ZFB and its
metabolites for analysis [1].

In Vivo Study in Rats

e Dosing: Sprague Dawley rats received Zorifertinib (10 mg kg~*) via oral gavage [1] [2].
e Sample Collection: Urine was collected over specific intervals (0-120 hours) post-dosing, filtered,
and stored at -70 °C until analysis [1] [2].

Instrumental Analysis: LC-IT-MS

e Apparatus: An Agilent HPLC 1200 series coupled to an Agilent 6320 lon Trap Mass
Spectrometer was used [1] [2].
e Chromatography:
o Column: Agilent Eclipse Plus C18 (150 mm x 2.1 mm, 3.5 pum)
o Mobile Phase: A) 0.1% Formic acid in water, B) Acetonitrile
o Gradient: 5% B to 90% B over 65 minutes
o Flow Rate: 0.25 mL/min
o Injection Volume: 10 pL [1] [2]
e Mass Spectrometry:
o lonization: Positive Electrospray lonization (ESI)
o Capillary Voltage: 4000 V
o Drying Gas Temperature: 350 °C
o Analysis: Full mass scans followed by Collision-Induced Dissociation (CID) for structural
characterization of metabolites [1] [2].

Metabolic Pathways and Reactive Intermediates
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The diagram below summarizes the major Phase I metabolic pathways and the subsequent formation of

reactive intermediates for Zorifertinib.
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This roadmap illustrates how Zorifertinib is metabolized. The N-methyl piperazine ring is a primary site
for N-demethylation (M1), which can undergo further oxidation to form a reactive iminium ion. The phenyl
amine ring can be oxidized to form a reactive iminoquinone intermediate. These reactive species are
electrophilic and can covalently bind to cellular proteins, potentially leading to idiesyncratic toxicities.
Their formation provides a plausible mechanistic explanation for the hepatobiliary and renal disorders noted

as side effects in some patients [1] [2].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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